molecular formula C15H11N3O2S2 B5661592 N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide

N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide

Cat. No. B5661592
M. Wt: 329.4 g/mol
InChI Key: PXKKBCJSETYFNQ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that include thiazoles and furamides, which are known for their versatile chemical and biological activities. Thiazoles are a crucial motif in medicinal chemistry due to their presence in compounds with antimicrobial, antifungal, and anticancer activities. Similarly, furamides, derived from furan, are recognized for their unique chemical reactivity and potential biological applications.

Synthesis Analysis

The synthesis of similar thiazole-containing compounds often involves coupling reactions followed by cyclization and thionation steps. For instance, a related process described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole by treating N-(1-Naphthyl)furan-2-carboxamide with excess P2S5 in anhydrous toluene, followed by oxidation to introduce the thiazole ring (Aleksandrov et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazole-containing compounds is characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as crystallography for precise determination. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was characterized, demonstrating the importance of single crystal X-ray diffraction in determining the crystal structure and intramolecular interactions (Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactions of thiazole derivatives can include electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These reactions are influenced by the electronic nature of the thiazole ring and its substituents. A study demonstrated electrophilic substitution reactions on a furan-2-yl benzothiazole derivative, highlighting the reactivity of the furan ring towards electrophiles (Aleksandrov et al., 2021).

properties

IUPAC Name

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c19-13(12-7-4-8-20-12)17-14(21)18-15-16-11(9-22-15)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKKBCJSETYFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937311
Record name N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167355-47-7
Record name N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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